![molecular formula C11H8ClN3O2S B2414103 5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 349486-91-5](/img/structure/B2414103.png)
5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as CTAP, is a chemical compound used in scientific research. It is a potent and selective antagonist of the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. In
Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Analysis and Crystallography
Altowyan et al. (2019) studied a similar compound, focusing on its synthesis, structural characterization, and vibrational spectral analysis. The compound's structure was confirmed by X-ray diffraction (XRD), and various analytical techniques were used, including IR, UV-Vis., MS, and NMR analysis. This research highlights the potential of such compounds in crystallography and molecular structural studies Altowyan et al., 2019.
Synthesis and Antimicrobial Activity
Nigam et al. (1981) synthesized derivatives of pyrimidinediones, including compounds similar to 5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These compounds exhibited considerable antimicrobial activity against various microorganisms Nigam et al., 1981.
Non-Linear Optical Properties
A study by Asiri et al. (2010) synthesized a similar compound and examined its non-linear optical (NLO) properties. Theoretical analysis of NLO properties compared to urea was conducted, demonstrating the potential of such compounds in NLO applications Asiri & Khan, 2010.
Cycloaddition Reactions and Chemical Synthesis
Noguchi et al. (1990) worked on derivatives that undergo cycloaddition reactions, creating quinazoline derivatives. This showcases the compound's utility in chemical synthesis and the development of complex molecular structures Noguchi et al., 1990.
Green Chemistry Applications
Dhorajiya and Dholakiya (2013) developed a green and efficient method for synthesizing derivatives in water. This method demonstrates the compound's relevance in green chemistry, emphasizing sustainable and eco-friendly synthetic processes Dhorajiya & Dholakiya, 2013.
Potential Anticancer and Anti-inflammatory Properties
Penthala et al. (2013) evaluated derivatives for their cytotoxicity against various human tumor cell lines. Some derivatives showed promising growth inhibition, indicating potential applications in cancer therapy and anti-inflammatory treatments Penthala et al., 2013.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVPGMPNQDAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

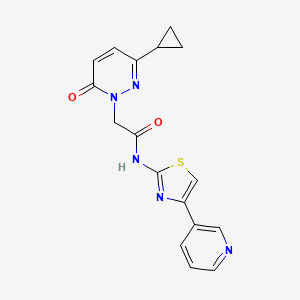
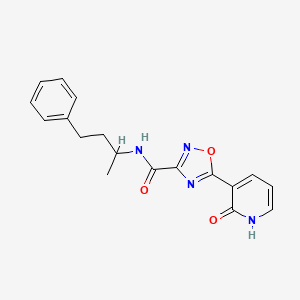

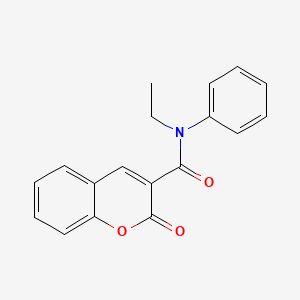
![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)
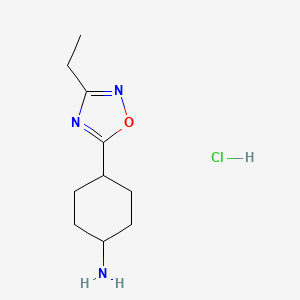
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)
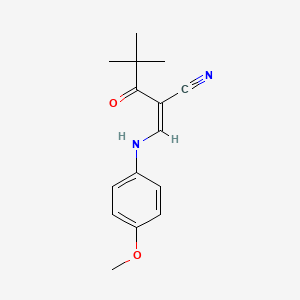

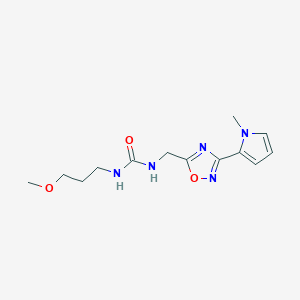
![N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2414037.png)
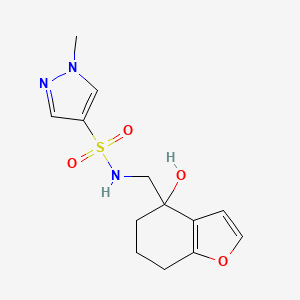
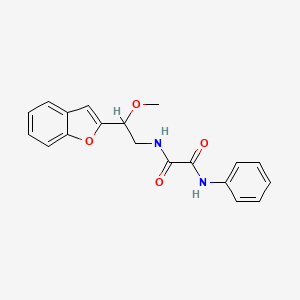
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)